molecular formula C10H19NO B7808572 N-(oxolan-3-ylmethyl)cyclopentanamine

N-(oxolan-3-ylmethyl)cyclopentanamine

Cat. No.: B7808572
M. Wt: 169.26 g/mol
InChI Key: AIXCQYDMNYSWAN-UHFFFAOYSA-N
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Description

N-(oxolan-3-ylmethyl)cyclopentanamine is a secondary amine derivative featuring a cyclopentane ring linked to an oxolane (tetrahydrofuran) moiety via a methylene bridge.

Properties

IUPAC Name

N-(oxolan-3-ylmethyl)cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-2-4-10(3-1)11-7-9-5-6-12-8-9/h9-11H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXCQYDMNYSWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-3-ylmethyl)cyclopentanamine typically involves the reaction of cyclopentylamine with oxolane derivatives under controlled conditions. One common method includes the use of oxolane-3-carboxaldehyde, which reacts with cyclopentylamine in the presence of a reducing agent such as sodium borohydride to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as:

  • Mixing of reactants in a solvent.
  • Controlled addition of reducing agents.
  • Purification through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-3-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-(oxolan-3-ylmethyl)cyclopentanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(oxolan-3-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(oxolan-3-ylmethyl)cyclopentanamine and related compounds from the evidence:

Compound Key Substituents Synthetic Yield Applications/Findings
This compound Oxolane (tetrahydrofuran) via methylene Not reported Hypothesized applications in ligand design or CNS-targeting agents (inferred from analogs).
N-Butyl-3-oxo-butanamide [] Butylamine + diketene-derived ketone 89% Intermediate for α-oxoketene S,S-acetals synthesis; no direct pharmacological relevance.
N,N-bis((1H-pyrazol-1-yl)methyl)cyclopentanamine [] Pyrazole arms on cyclopentanamine Not reported Ligand for metal complexes (Co, Cu, Zn); used in coordination chemistry .
N-((pyridin-3-yl)methyl)cyclopentanamine [] Pyridine ring via methylene Not reported Radiolabeled with carbon-11 for NMDA receptor imaging; optimized synthesis parameters.
Cyclopropanesulfonamide derivatives [] Cyclopropane sulfonamide + pyrrolotriazolopyrazine 66% (Step M) Patent-protected kinase inhibitors; potential anticancer/neurodegenerative applications.

Key Observations :

Substituent Effects: The oxolane group in this compound provides a polar, oxygen-rich environment compared to aromatic (pyridine) or alkyl (butyl) substituents. This may enhance solubility but reduce membrane permeability relative to lipophilic analogs like the pyrazole-based ligands .

Synthetic Accessibility: While N-butyl-3-oxo-butanamide was synthesized in 89% yield via diketene coupling [], the oxolane analog’s synthesis would likely require a different approach (e.g., reductive amination between oxolan-3-ylmethanol and cyclopentanamine). No direct yield data are available.

Biological Relevance :

  • Metal Coordination : Pyrazole-substituted cyclopentanamine derivatives (e.g., ) form stable complexes with transition metals, suggesting that the oxolane variant might exhibit weaker coordination due to its ether oxygen lone pairs .
  • CNS Targeting : The pyridine analog in was designed as an NMDA receptor ligand, implying that the oxolane derivative’s stereochemistry and hydrogen-bonding capacity could modulate receptor affinity if similarly tested.

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